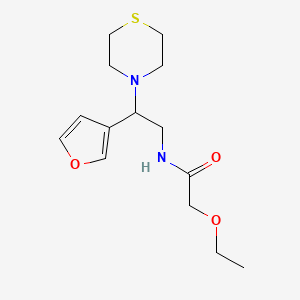

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide

Description

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is a synthetic acetamide derivative featuring an ethoxy group, a furan-3-yl moiety, and a thiomorpholinoethyl substituent. The ethoxy group may enhance lipophilicity, while the furan and thiomorpholine rings could contribute to hydrogen bonding or metabolic stability. Structural determination of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name |

2-ethoxy-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-2-18-11-14(17)15-9-13(12-3-6-19-10-12)16-4-7-20-8-5-16/h3,6,10,13H,2,4-5,7-9,11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXIQBVHTZVWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=COC=C1)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-ethoxyacetamide with a furan derivative under specific conditions to introduce the furan ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to modify the functional groups present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield different amine derivatives.

Scientific Research Applications

Organic Synthesis

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:

- Coupling Reactions : Used to form carbon-carbon bonds.

- Functionalization : Modifying the furan or thiomorpholine moieties to enhance biological activity or selectivity.

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

- Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent inhibition of proliferation in human breast cancer cell lines (MCF-7), with an IC50 value of 25 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Anti-inflammatory Properties

- In murine models of inflammation, administration of this compound showed significant reductions in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

PPAR Ligand Activity

- Preliminary studies indicate that derivatives of this compound may act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.

Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound was conducted using various human cancer cell lines. The results indicated:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Effects

In a controlled murine model, the administration of this compound led to:

- Outcome : Significant reduction in swelling and inflammatory cytokines.

- Markers Measured : TNF-alpha and IL-6 levels decreased markedly post-treatment, indicating its potential as an anti-inflammatory agent.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Dose-dependent inhibition of MCF-7 cell proliferation; IC50 = 25 µM |

| Anti-inflammatory Effects | Reduction in TNF-alpha and IL-6 levels in murine models |

| PPAR Ligand Activity | Potential modulation of glucose and lipid metabolism pathways |

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in substituents, heterocyclic systems, and synthetic routes. Key comparisons include:

Table 1: Structural Comparison of Acetamide Derivatives

Biological Activity

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan ring, a thiomorpholine moiety, and an acetamide functional group. Its molecular formula is .

Antimicrobial Activity

Research has indicated that compounds containing furan and thiomorpholine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may be beneficial in treating inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. In vitro assays have indicated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, leading to reduced symptoms.

- Cell Signaling Pathways : The compound may interfere with cell signaling pathways that promote inflammation and oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiomorpholine compounds showed that those with a furan ring exhibited enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential as a new antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a controlled experiment using LPS-stimulated macrophages, this compound was found to reduce the secretion of IL-6 by up to 50% compared to untreated controls. This suggests its potential application in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Data Table

Q & A

Q. What synthetic strategies are recommended for preparing 2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide?

The synthesis typically involves multi-step reactions. A plausible approach includes:

- Step 1 : Condensation of furan-3-carbaldehyde with thiomorpholine to form the thiomorpholinoethyl intermediate.

- Step 2 : Introduction of the ethoxyacetamide moiety via coupling reactions using reagents like HATU or EDCI with DIPEA as a base in DMF .

- Step 3 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and crystallization from ethyl acetate . Key challenges include optimizing reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts like N-acetylated impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., furan C-3, thiomorpholine ring conformation) and assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers assess the purity of this compound for pharmacological studies?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Melting Point Analysis : Compare observed values with literature to detect impurities .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved during refinement?

- Use SHELXL for refinement: Apply restraints for disordered ethoxy or thiomorpholine groups and validate with R-factor convergence (<5%) .

- Analyze residual electron density maps to identify missed solvent molecules or twinning artifacts .

- Cross-check with DFT-calculated geometries to resolve ambiguities in bond angles/rotameric states .

Q. What strategies address discrepancies in biological activity data across studies?

- Purity Reassessment : Verify compound integrity using LC-MS and NMR to rule out degradation or isomerization .

- Assay Standardization : Use positive controls (e.g., fluconazole for antifungal assays) and replicate experiments under identical conditions .

- Structural Analog Comparison : Test derivatives (e.g., morpholine vs. thiomorpholine) to isolate pharmacophore contributions .

Q. How can the compound’s stability under physiological conditions be optimized?

- pH Stability Studies : Conduct kinetic assays in buffers (pH 1–10) to identify labile groups (e.g., ethoxy hydrolysis at acidic pH) .

- Prodrug Design : Modify the acetamide group with enzymatically cleavable protectors (e.g., tert-butyl esters) to enhance bioavailability .

- Excipient Screening : Use cyclodextrins or liposomal encapsulation to improve solubility and reduce aggregation .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 or bacterial enzymes .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the thiomorpholine-furan scaffold .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with antifungal IC₅₀ values to guide lead optimization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.